1,1-Dimethylsilolane-3-carboxylic acid

Beschreibung

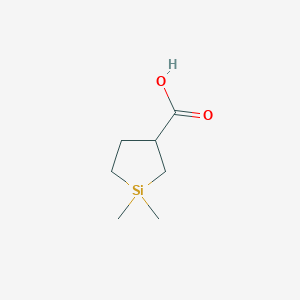

1,1-Dimethylsilolane-3-carboxylic acid is an organosilicon compound featuring a silolane ring (a five-membered ring containing silicon) substituted with two methyl groups at the 1-position and a carboxylic acid group at the 3-position. This compound is primarily utilized in specialized organic synthesis and materials science, particularly in the development of silicon-containing polymers or bioactive molecules .

Eigenschaften

IUPAC Name |

1,1-dimethylsilolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-10(2)4-3-6(5-10)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGIOYSEHUTRJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC(C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1-Dimethylsilolane-3-carboxylic acid can be synthesized through several methods. One common approach involves the hydrosilylation of an appropriate alkene with a silane precursor, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically require a catalyst, such as platinum or rhodium complexes, and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Additionally, purification steps such as distillation or crystallization may be employed to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1-Dimethylsilolane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives, such as carboxylates or esters.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The silolane ring can undergo nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Carboxylates, esters, and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted silolane derivatives.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Research has indicated that thiazolidine derivatives exhibit antidiabetic properties by acting as agonists of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in glucose and lipid metabolism. Studies have shown that compounds similar to (4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid can improve insulin sensitivity and reduce blood sugar levels in diabetic models .

Anticancer Potential

Thiazolidine derivatives have also been investigated for their anticancer properties. The unique structure of (4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid may contribute to its ability to inhibit tumor growth. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit metastasis through modulation of signaling pathways associated with cell proliferation .

Pharmaceutical Applications

The pharmaceutical industry is particularly interested in the synthesis of new thiazolidine derivatives for drug development. The potential applications of (4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid include:

- Drug Development : As a lead compound for developing new drugs targeting metabolic disorders and cancer.

- Biological Research : Serving as a tool compound in biological assays to study the mechanisms of action related to PPAR activation and cancer cell signaling pathways.

Study on Antidiabetic Effects

A study published in Diabetes Care explored the effects of thiazolidinedione compounds on insulin sensitivity. The findings demonstrated that these compounds significantly improved glycemic control in type 2 diabetes patients. The structural similarities with (4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid suggest that it could exhibit similar effects .

Research on Anticancer Activity

In a recent publication in Cancer Research, researchers investigated the effects of various thiazolidine derivatives on cancer cell lines. The study found that certain derivatives induced apoptosis through the activation of caspase pathways. Given its structural characteristics, (4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid could be a candidate for further investigation in this area .

Wirkmechanismus

The mechanism of action of 1,1-dimethylsilolane-3-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the silolane ring provides a unique framework for binding to specific receptors or enzymes. These interactions can modulate biological activity and influence the compound’s effects in different applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

The table below summarizes key structural and chemical differences:

| Property | This compound | 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid | Indole-3-carboxylic Acid | Cis-endo-5-Norbornene-2,3-dicarboxylic Acid |

|---|---|---|---|---|

| Core Structure | Silolane (Si-containing ring) | Pyrrolidone (N-containing lactam) | Indole (aromatic heterocycle) | Norbornene (bicyclic hydrocarbon) |

| Functional Groups | Carboxylic acid | Carboxylic acid, ketone | Carboxylic acid | Two carboxylic acids |

| Polarity | Moderate (due to Si-C bonds) | High (amide and carboxylic acid) | Moderate (aromatic + -COOH) | High (two -COOH groups) |

| Thermal Stability | High (Si-C bonds resist decomposition) | Moderate | Low (decarboxylates at high T) | Moderate |

| Solubility | Low in water, high in organic solvents | Moderate in polar solvents | Low in water | Low in nonpolar solvents |

Key Observations :

- The silicon atom in this compound reduces polarity compared to nitrogen-containing analogs like pyrrolidone derivatives, enhancing compatibility with hydrophobic matrices .

- Indole-3-carboxylic acid’s aromaticity facilitates π-π stacking in drug design but limits thermal stability compared to silolane derivatives .

Key Observations :

Key Observations :

Biologische Aktivität

1,1-Dimethylsilolane-3-carboxylic acid is a compound that has garnered attention in scientific research due to its diverse applications and potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound is characterized by its unique siloxane structure, which contributes to its chemical properties. The synthesis typically involves a multi-step organic reaction process, often starting from simpler silanes or siloxanes. The specific methodologies may vary, but they generally aim to introduce the carboxylic acid functional group while maintaining the integrity of the siloxane backbone.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects and mechanisms of action.

Antiviral Activity

In addition to anticancer properties, there is an emerging interest in the antiviral potential of carboxylic acid derivatives. Studies have shown that certain hydroxypyridone carboxylic acids inhibit HIV reverse transcriptase (RT) and associated RNase H activities at low micromolar concentrations. These findings suggest that modifications to the carboxylic acid moiety can enhance antiviral efficacy.

| Compound | EC50 (μM) | Target |

|---|---|---|

| Hydroxypyridone derivative | 10 | HIV RT-associated RNase H |

Table 2: Antiviral activity of hydroxypyridone derivatives .

Case Study: Metal Complexes and Biological Activity

A study focused on metal complexes derived from carboxylic acids demonstrated significant biological activities. For example, a complex formed with cadmium showed an IC50 value of 6.5 ± 0.2 μM against HepG2 cancer cells, indicating strong antiproliferative effects comparable to established chemotherapeutics like cisplatin . This suggests that similar complexes involving this compound could yield beneficial biological effects.

Case Study: Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of various carboxylic acids and their derivatives. In a dietary study involving rats, compounds with similar structures exhibited low toxicity profiles even at higher doses (up to 2,500 mg/kg). This indicates that this compound may possess a favorable safety profile for further development .

Q & A

Q. How can interdisciplinary approaches advance applications in polymer chemistry?

- Methodological Answer : Incorporate the compound as a monomer in polyesters or silicones via ring-opening polymerization. Study thermal stability (TGA/DSC) and mechanical properties (DMA) of resulting polymers. Collaborate with material scientists to explore hybrid organic-silicon materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.